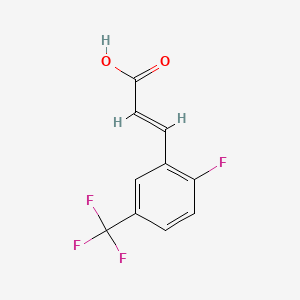
2-Fluoro-5-(trifluoromethyl)cinnamic acid
Übersicht
Beschreibung
2-Fluoro-5-(trifluoromethyl)cinnamic acid is an organic compound with the chemical formula C10H6F4O2 . It is a colorless crystalline solid .
Molecular Structure Analysis
The IUPAC name for this compound is (2E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]-2-propenoic acid . The InChI code is 1S/C10H6F4O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ .Physical And Chemical Properties Analysis
This compound has a molecular weight of 234.15 g/mol . It appears as a colorless crystalline solid . The melting point is about 160-165 °C, and the boiling point is about 337 °C .Wissenschaftliche Forschungsanwendungen
Metabolic Studies and Toxicity
Cinnamic acid, closely related to 2-Fluoro-5-(trifluoromethyl)cinnamic acid, has been a topic of study due to its low toxicity and ubiquitous presence in cinnamon oil and plants. Some derivatives, particularly those with cyano and fluoro moieties, inhibit mitochondrial pyruvate transport, making them interesting for metabolic studies (Hoskins, 1984).
Antineoplastic Potential
Research indicates that certain cinnamic acid dimers, including compounds with fluoro groups, demonstrate higher cytotoxicity against breast cancer cells compared to their parent monomers. This suggests potential use in cancer research and treatment (Hunke et al., 2018).
Fluorinated Compound Synthesis
The deoxofluorination of cinnamic acids, including those with trifluoromethyl groups, has been explored for synthesizing various trifluoromethyl-substituted aromatic and heteroaromatic compounds. These products are vital as building blocks in medicinal chemistry and agrochemistry (Trofymchuk et al., 2020).
Trifluoromethylation Techniques
Innovative methods for the decarboxylative trifluoromethylation of cinnamic acids have been developed, providing safe and convenient access to various trifluoromethylated alkenes. This technique is significant in creating compounds for further research and application (Shang et al., 2015).
Electrochemical Fluorination
Electrochemical fluorination of methyl cinnamates, including those with trifluoromethyl groups, has been studied for producing various fluorinated compounds. This process is relevant in creating diverse chemical products with potential applications in different fields (Dmowski & Kozłowski, 1997).
Safety And Hazards
2-Fluoro-5-(trifluoromethyl)cinnamic acid is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
Eigenschaften
IUPAC Name |
(E)-3-[2-fluoro-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-8-3-2-7(10(12,13)14)5-6(8)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPRFUNTWIUZEA-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C=CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)/C=C/C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420680 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(trifluoromethyl)cinnamic acid | |
CAS RN |
247113-91-3 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



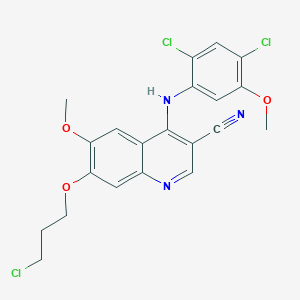
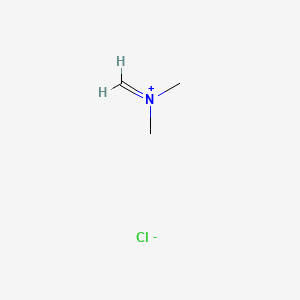
![7-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B1353626.png)
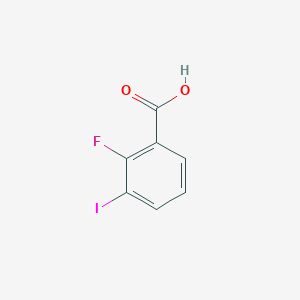
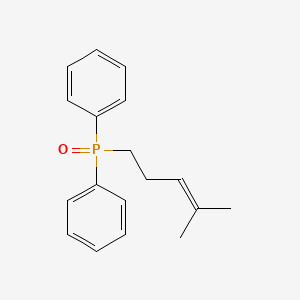
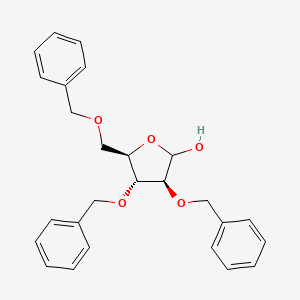
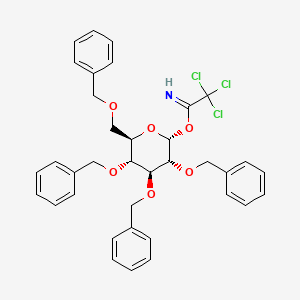
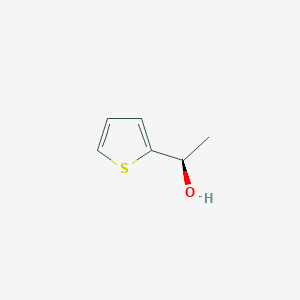

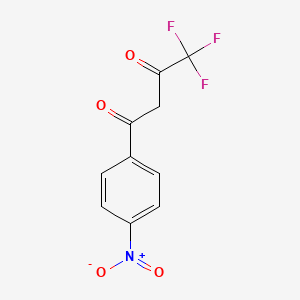
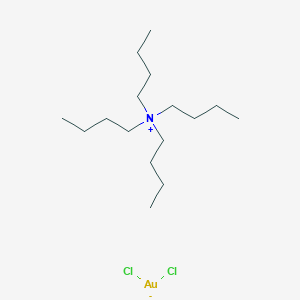
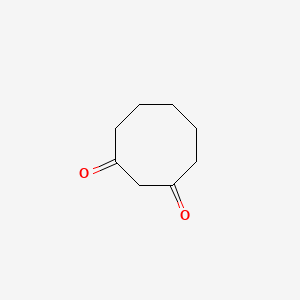

![Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1353646.png)